molecular formula C13H17ClN2O3 B501593 N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide CAS No. 805961-37-9

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide

Cat. No.: B501593
CAS No.: 805961-37-9
M. Wt: 284.74g/mol
InChI Key: CMCTTYLJRVEQDK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and methoxy group on a phenyl ring, along with a morpholine ring attached to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine yields an amine derivative.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility and bioavailability, making it a valuable compound in drug development and other applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCTTYLJRVEQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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